molecular formula C18H13F3N2OS B2388920 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide CAS No. 303093-60-9

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2388920
CAS No.: 303093-60-9
M. Wt: 362.37
InChI Key: GEWSKARAKJOSAQ-UHFFFAOYSA-N
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Description

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-trifluoromethylbenzyl)benzamide
  • 3,5-bis(trifluoromethyl)benzyl azide
  • 4-(trifluoromethyl)benzylamine

Uniqueness

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is unique due to the combination of the trifluoromethyl group and the thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its reactivity and potential biological activities.

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)10-15-11-22-17(25-15)23-16(24)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSKARAKJOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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